molecular formula C48H91N17O13S B612460 PEP4C CAS No. 243843-43-8

PEP4C

Cat. No.: B612460
CAS No.: 243843-43-8
M. Wt: 1146.42
InChI Key: PUDVEKDEUNWDBZ-SKYKFSGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

PEP4C is widely used in scientific research, particularly in the study of synaptic transmission and plasticity. Its applications include:

Mechanism of Action

Target of Action

PEP4C, also known as GluR4cr, primarily targets the C-terminus of the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF) . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . NSF is a protein involved in the fusion of vesicles in the cell, playing a crucial role in neurotransmitter release .

Mode of Action

This compound acts as an inactive control peptide analog of pep2m , a peptide inhibitor . It inhibits the interaction between the C-terminus of the GluA2 subunit and NSF . This interaction is essential for the regulation of synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the AMPA receptor cycling . This pathway plays a significant role in synaptic transmission and plasticity . By inhibiting the interaction between the GluA2 subunit and NSF, this compound can potentially affect the regulation of this pathway .

Pharmacokinetics

Peptides are generally well-absorbed and distributed throughout the body, but they can be rapidly metabolized and excreted, which may impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of synaptic transmission . By inhibiting the interaction between the GluA2 subunit and NSF, this compound may affect the cycling of AMPA receptors, potentially influencing synaptic plasticity and neurotransmission .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can generally influence the activity and stability of peptides

Safety and Hazards

While specific safety and hazard information for GluR4cr is not available, it’s important to note that any substance can pose potential risks depending on its properties and how it’s handled . For instance, a product containing GluR4cr warns that it contains Dimethyl Sulfoxide (DMSO), a hazardous material .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEP4C is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While this compound is primarily produced for research purposes, industrial-scale production would follow similar principles as SPPS but with optimizations for larger batch sizes. This includes automated peptide synthesizers and large-scale purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

PEP4C can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

PEP4C is similar to other control peptides used in research, such as pep2m. its uniqueness lies in its specific sequence and its role as an inactive analog. Similar compounds include:

This compound’s specificity and inactivity make it an essential tool for distinguishing the effects of active peptides in various experimental setups.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVEKDEUNWDBZ-SKYKFSGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91N17O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1146.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of PEP4c in the context of the research paper on synaptic strength changes in the hippocampus?

A1: The research paper focuses on understanding the mechanisms behind changes in synaptic strength, specifically focusing on the CA1 region of the hippocampus []. Long-Term Potentiation (LTP) is a key process in synaptic strengthening. The researchers used a voltage pulse (VP) protocol to mimic the calcium influx triggered by LTP induction. This protocol led to an increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic strength.

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